molecular formula C5H3ClF2N2 B019471 5-Chloro-2,4-difluoro-6-methylpyrimidine CAS No. 72630-78-5

5-Chloro-2,4-difluoro-6-methylpyrimidine

Cat. No.: B019471
CAS No.: 72630-78-5
M. Wt: 164.54 g/mol
InChI Key: RMULVUFPLMJWOK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,4-difluoro-6-methylpyrimidine typically involves the halogenation of 2,4-difluoro-6-methylpyrimidine. One common method includes the reaction of 2,4-difluoro-6-methylpyrimidine with chlorine gas under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride at elevated temperatures to facilitate the substitution of a hydrogen atom with a chlorine atom.

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,4-difluoro-6-methylpyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine can yield aminopyrimidine derivatives .

Mechanism of Action

The mechanism of action of 5-Chloro-2,4-difluoro-6-methylpyrimidine largely depends on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or interacting with nucleic acids. The presence of halogen atoms enhances its binding affinity to target molecules, thereby increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2,4-difluoro-6-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly useful in the synthesis of specialized pharmaceuticals and agrochemicals .

Properties

IUPAC Name

5-chloro-2,4-difluoro-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF2N2/c1-2-3(6)4(7)10-5(8)9-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMULVUFPLMJWOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30515576
Record name 5-Chloro-2,4-difluoro-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72630-78-5
Record name 5-Chloro-2,4-difluoro-6-methylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72630-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2,4-difluoro-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrimidine, 5-chloro-2,4-difluoro-6-methyl
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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